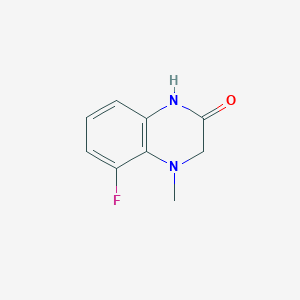
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is a bicyclic organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of two methyl groups and an amine group on a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives under controlled conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylnaphthalene using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction proceeds through the addition of hydrogen atoms to the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yield and purity of the final product. Additionally, the process may involve purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s amine group allows it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with similar structural features.
2-Aminotetralin: A related compound with an amine group on the tetrahydronaphthalene ring.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A dimethyl-substituted tetrahydronaphthalene similar to the compound .
Uniqueness
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for targeted applications in various fields .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h7H,3-6,13H2,1-2H3 |
Clé InChI |
HSFYFBFQPSCPHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2)C(=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)

![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)


![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)


![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
